N-nitrosocytisine

Description

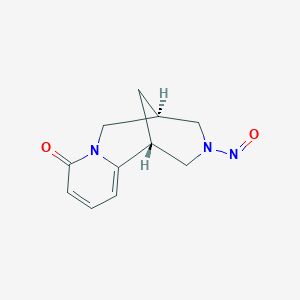

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001124679 | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19634-60-7 | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19634-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N Nitrosocytisine

Direct Nitrosation Pathways of Cytisine (B100878) Precursors

The primary route to N-nitrosocytisine involves the direct nitrosation of the cytisine scaffold. This transformation targets the secondary amine present in the cytisine structure, which is susceptible to reaction with various nitrosating agents.

Exploration of Nitrosating Agents and Optimized Reaction Conditions

The synthesis of N-nitrosocytisine is achieved through the reaction of cytisine with a suitable nitrosating agent. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.

One common method for the N-nitrosation of secondary amines like cytisine is the use of **nitrous acid (HNO₂) **, often generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), in an acidic medium. The reaction is typically carried out at low temperatures to prevent the decomposition of nitrous acid and to control the reaction rate. The acidic environment facilitates the formation of the nitrosating species, dinitrogen trioxide (N₂O₃), which then reacts with the secondary amine of cytisine.

Recent advancements have explored alternative and often milder nitrosating agents. Tert-butyl nitrite (TBN) has been reported as an effective reagent for the N-nitrosation of secondary amines under solvent-free conditions, offering a potentially more efficient and environmentally benign approach. chemistry-chemists.com

Furthermore, electrochemical methods have emerged as a novel strategy for N-nitrosation. This technique involves the anodic oxidation of potassium or sodium nitrite to generate a nitrogen dioxide radical, which is then converted to the nitrosonium ion (NO⁺). This electrophilic species readily reacts with secondary amines, a process that has been successfully applied to the nitrosation of cytisine. sci-hub.se This electrochemical approach avoids the need for strong acids, which can be advantageous when dealing with sensitive substrates. sci-hub.se

| Nitrosating Agent | Typical Conditions | Notes |

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic solution (e.g., HCl, H₂SO₄), 0-5 °C | In situ generation of nitrous acid. |

| Tert-butyl Nitrite (TBN) | Solvent-free or in an organic solvent, mild conditions | Efficient and often requires no strong acid. chemistry-chemists.com |

| Electrochemical (NaNO₂/KNO₂) | Anodic oxidation in an undivided cell | Avoids the use of strong acids, good functional group tolerance. sci-hub.se |

Stereochemical Aspects and Regioselectivity in N-Nitrosocytisine Formation

The cytisine molecule possesses a rigid tricyclic structure with defined stereochemistry. The direct nitrosation reaction to form N-nitrosocytisine is highly regioselective. The reaction occurs exclusively at the secondary amine nitrogen (N-12 according to IUPAC numbering, or N-3 in some conventions), as it is the most nucleophilic and sterically accessible nitrogen atom in the molecule. The pyridone nitrogen is part of an amide-like system and is significantly less reactive towards electrophilic attack.

The nitrosation reaction at the secondary amine does not affect the existing stereocenters of the cytisine core. The absolute configuration of the chiral centers in the cytisine framework is retained during the formation of N-nitrosocytisine. The resulting N-nitrosocytisine maintains the original stereochemistry of the parent alkaloid.

Synthesis of N-Nitrosocytisine Analogues and Functionalized Derivatives

Further chemical modifications of the N-nitrosocytisine scaffold can be achieved through various synthetic strategies, enabling the creation of a library of analogues with diverse functionalities. These derivatives are valuable for structure-activity relationship studies and as molecular tools.

Palladium-Mediated Coupling Reactions for Further Chemical Modification

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of N-nitrosocytisine, particularly at the pyridone ring. To facilitate these reactions, N-nitrosocytisine is first halogenated to introduce a reactive handle.

For instance, N-nitroso-3-bromocytisine and N-nitroso-3-iodocytisine serve as excellent substrates for Stille coupling reactions. Treatment of these halogenated derivatives with various organostannanes in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), affords a range of 3-substituted N-nitrosocytisine analogues. vdoc.pub

| Substrate | Coupling Partner | Catalyst | Product | Yield |

| N-nitroso-3-bromocytisine | Tetramethyltin | PdCl₂(PPh₃)₂ | N-nitroso-3-methylcytisine | Not Specified |

| N-nitroso-3-bromocytisine | Tri-n-butyl(vinyl)tin | PdCl₂(PPh₃)₂ | N-nitroso-3-vinylcytisine | Not Specified |

These reactions demonstrate the utility of palladium catalysis in expanding the chemical diversity of N-nitrosocytisine derivatives.

Investigations into Electrophilic Substitution Patterns (e.g., Halogenation)

The pyridone ring of N-nitrosocytisine is susceptible to electrophilic substitution reactions, most notably halogenation. These reactions provide key intermediates for further derivatization, as discussed in the previous section.

Bromination of N-nitrosocytisine can be achieved using N-bromosuccinimide (NBS) . The reaction typically proceeds at the 3-position of the pyridone ring, yielding N-nitroso-3-bromocytisine. datapdf.com Similarly, iodination can be accomplished by reacting N-nitrosocytisine with iodine in the presence of a silver salt, such as silver trifluoroacetate (B77799) (CF₃CO₂Ag), to furnish N-nitroso-3-iodocytisine in good yield. vdoc.pub

| Reagent | Product | Position of Substitution |

| N-Bromosuccinimide (NBS) | N-nitroso-3-bromocytisine | 3-position |

| Iodine (I₂) / Silver Trifluoroacetate (CF₃CO₂Ag) | N-nitroso-3-iodocytisine | 3-position |

Preparation of Isotopically Labeled N-Nitrosocytisine Compounds for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in analytical methods. The synthesis of isotopically labeled N-nitrosocytisine, such as N-nitrosocytisine-d₄, has been reported. cymitquimica.com

The general strategy for preparing such compounds often involves the synthesis of an isotopically labeled cytisine precursor, followed by nitrosation. For example, the synthesis of other deuterium-labeled N-nitroso compounds has been described via the alkylation of an amine with a labeled alkyl halide followed by a mild nitrosation step. usgs.gov A similar approach could be envisioned for N-nitrosocytisine, where a deuterium-labeled cytisine precursor is first synthesized and then subjected to nitrosation using one of the methods described in section 2.1.1. The availability of N-nitrosocytisine-d₄ suggests its utility as an intermediate in the synthesis of other labeled cytisine derivatives or for use in mechanistic and analytical studies. cymitquimica.com

Chemical Formation Pathways of N Nitrosocytisine in Controlled and Environmental Contexts

Reactants and Reaction Conditions for N-Nitrosocytisine Generation in In Vitro Systems

The synthesis of N-nitrosocytisine in a laboratory setting typically involves the reaction of cytisine (B100878) with a nitrosating agent. Cytisine possesses a secondary amine group, which makes it susceptible to nitrosation. google.com The most common nitrosating agents are derived from nitrous acid, which can be generated in situ from nitrites (like sodium nitrite) under acidic conditions. google.comnih.govsci-hub.se

The general reaction can be described as the interaction between cytisine and a nitrosating agent, where the nitroso group (-N=O) replaces the hydrogen atom on the secondary amine of the cytisine molecule. sci-hub.se This process can occur during the manufacturing or storage of products containing cytisine, especially in liquid aqueous formulations where nitrite (B80452) impurities may be present in excipients. google.com

Detailed in vitro synthesis has been reported where N-nitrosocytisine is formed from cytisine. For instance, the reaction of N-Boc-cytisine or N-carbomethoxy cytisine with N-bromosuccinimide (NBS) can lead to the formation of N-protected bromo-cytisines, and similar reactivity is noted with N-nitrosocytisine. datapdf.com Another study mentions the reaction of N-nitrosocytisine with iodine in the presence of silver trifluoroacetate (B77799) to yield N-nitroso-3-iodocytisine. vdoc.pub

| Reactant 1 | Reactant 2 | Product |

| Cytisine | Nitrosating Agent (e.g., from Sodium Nitrite) | N-Nitrosocytisine |

| N-Nitrosocytisine | Iodine / Silver Trifluoroacetate | N-Nitroso-3-iodocytisine |

Kinetic and Thermodynamic Factors Governing N-Nitrosocytisine Formation

The formation of N-nitrosocytisine is governed by several kinetic and thermodynamic factors, which influence the rate and extent of the reaction.

The rate of N-nitrosation reactions is highly dependent on pH. nih.gov These reactions are generally acid-catalyzed. nih.gov The optimal pH for the formation of nitrosamines from secondary amines and nitrite is typically in the acidic range, as this facilitates the formation of the active nitrosating species from nitrite. google.comsci-hub.se For instance, the nitrosation of other amines has been shown to be first order in acid at pH values at or slightly higher than the pKa of nitrous acid. nih.gov However, very low pH can also lead to the decomposition of the formed nitrosamine (B1359907). nih.gov

Temperature also plays a crucial role. Like most chemical reactions, the rate of nitrosation generally increases with temperature. nih.gov However, it has been observed in some systems that rate enhancements can also occur in frozen conditions, which could be relevant for the storage of certain products. nih.gov The thermal degradation of cytisine itself has been determined to occur at 460.5 K (187.35°C). nih.gov Thermodynamic studies on the binding of cytisine to receptors have been conducted at various temperatures (0 to 35°C), indicating that temperature is a key variable in its interactions. nih.gov

| Parameter | Effect on Formation Rate | Notes |

| pH | Generally increases with acidity | Optimal pH exists; very low pH can be detrimental |

| Temperature | Generally increases with temperature | Rate enhancements in frozen systems have been observed for other nitrosamines |

Several substances can catalyze or inhibit the formation of N-nitrosocytisine.

Catalysis: Certain anions are known to catalyze nitrosamine formation. chinayyhg.com Thiocyanate (SCN-), for example, is a particularly effective catalyst. nih.gov Other potential catalysts include certain carbonyl compounds and thiols. nih.gov Surfactants that form micelles can also accelerate the nitrosation of more hydrophobic amines. nih.gov

Inhibition: Conversely, a number of compounds can inhibit nitrosation by competing for the nitrosating agent. chinayyhg.com These include ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E), which are effective scavengers of nitrosating agents. nih.govcontractpharma.com Polyphenols, such as gallic acid and catechin, have also been shown to inhibit nitrosation by reacting with nitrous acid. rsc.org Other inhibitors include sulfites, bisulfites, and metabisulfites, which react with the source of the nitrosation reaction. google.com Thiols like L-cysteine can also completely prevent nitrosation by undergoing irreversible S-nitrosation. chinayyhg.com

| Effect | Compound/Class | Mechanism of Action |

| Catalysis | Thiocyanate (SCN-) | Forms more powerful nitrosating agents |

| Carbonyl Compounds | Accelerate nitrosation reactions | |

| Thiols | Can accelerate nitrosation | |

| Inhibition | Ascorbic Acid | Scavenges nitrosating agents |

| α-Tocopherol | Scavenges nitrosating agents | |

| Polyphenols (e.g., Gallic Acid) | React with nitrous acid | |

| Sulfites | React with the source of nitrosation | |

| L-Cysteine | Competes via irreversible S-nitrosation |

Influence of pH and Temperature on Reaction Kinetics

Proposed Non-Biological Formation Mechanisms in Complex Matrices

The formation of N-nitrosocytisine is not limited to controlled laboratory or pharmaceutical manufacturing settings. It can potentially form in more complex, non-biological matrices where both cytisine and nitrosating agents are present. For example, N-nitroso compounds can form in foods and other environmental samples. nih.gov

While specific studies on N-nitrosocytisine in such matrices are not extensively detailed in the provided search results, the general principles of nitrosamine formation can be applied. For instance, the presence of nitrites in cured meats or certain vegetables, combined with the acidic conditions of the stomach after ingestion, could theoretically lead to the in vivo formation of nitrosamines if a secondary amine like cytisine is also present. nih.gov The formation of N-nitrosamines is also a concern in water treatment, where secondary amine-containing compounds can react with disinfection chemicals like chloramine. syr.edu

The key factors remain the presence of a vulnerable secondary amine (cytisine), a nitrosating agent (or its precursor like nitrite), and suitable conditions (such as acidic pH) for the reaction to proceed. sci-hub.se

Advanced Analytical Chemistry Techniques for N Nitrosocytisine Characterization and Quantification

Chromatographic Separation Methodologies

Chromatography is the cornerstone of analyzing complex mixtures, allowing for the isolation of N-nitrosocytisine from the sample matrix and other related substances prior to its detection. Both liquid and gas chromatography techniques can be adapted for this purpose.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most prevalent technique for the analysis of non-volatile and thermally sensitive nitrosamines like N-nitrosocytisine. The development of a robust LC method involves the careful selection of a stationary phase, mobile phase composition, and gradient elution profile to achieve optimal separation.

Method Development: Reverse-phase chromatography is commonly employed for nitrosamine (B1359907) analysis. A C18 column is a typical first choice for the stationary phase due to its versatility in separating compounds of moderate polarity. mdpi.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate N-nitrosocytisine from its parent compound, cytisine (B100878), and other potential impurities.

Method Validation: Validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and robustness. The availability of a deuterated internal standard, N-Nitroso Cytisine-d4, is highly beneficial for accurate quantification, as it can compensate for matrix effects and variations during sample preparation and injection. synzeal.com Linearity is typically established over a concentration range relevant to expected impurity levels, with correlation coefficients (r²) greater than 0.99 being the standard for acceptance. nih.gov

The following table outlines typical parameters for an HPLC method developed for nitrosamine analysis, which would be applicable to N-nitrosocytisine.

Table 1: Representative HPLC Method Parameters for N-Nitrosocytisine Analysis| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | mdpi.comrsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | researchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min | rsc.org |

| Gradient | 5% to 95% B over 10-15 minutes | researchgate.net |

| Column Temperature | 40 °C | mdpi.com |

| Injection Volume | 1 - 5 µL | mdpi.com |

| Detector | Mass Spectrometer (MS) | rsc.org |

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While many smaller nitrosamines are analyzed by GC, the application to larger, more complex structures like N-nitrosocytisine can be challenging due to its lower volatility and potential for thermal degradation in the hot injector port. researchgate.net

To overcome these challenges, derivatization is often required to convert the analyte into a more volatile and stable form. nih.gov However, for compounds like N-nitrosocytisine, LC-based methods are generally preferred. If GC is employed, method development would focus on selecting a suitable capillary column (e.g., a low-polarity phenyl-arylene or mid-polarity cyanopropylphenyl phase) and optimizing the oven temperature program to elute the compound without degradation. mdpi.comresearchgate.net The use of a Thermal Energy Analyzer (TEA) detector, which is highly selective for the nitroso functional group, was historically common, but modern methods typically rely on coupling GC to a mass spectrometer (GC-MS). nih.govnih.gov

Development and Validation of Liquid Chromatography (LC) Approaches

Mass Spectrometry (MS) for Detection and Structural Elucidation

Mass spectrometry is the definitive technique for the detection and structural confirmation of N-nitrosocytisine. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for quantifying trace-level impurities. In an MS/MS experiment, the protonated N-nitrosocytisine molecule (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting characteristic product ions are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

Fragmentation Analysis: The fragmentation of protonated nitrosamines is well-studied. A primary and diagnostic fragmentation pathway for many nitrosamines is the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. nih.govresearchgate.net For cyclic nitrosamines, fragmentation can also be initiated by a rearrangement involving a γ-hydrogen, leading to different neutral losses. researchgate.net For N-nitrosocytisine ([M+H]⁺, m/z 220.1), one would expect to observe a prominent product ion at m/z 190.1, corresponding to the loss of the •NO group. Other specific fragments would be determined through experimental analysis to confirm the structure and establish a robust quantification method. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.netmdpi.com This accuracy allows for the unambiguous determination of the elemental formula of an analyte. The theoretical exact mass of the protonated N-nitrosocytisine molecule (C₁₁H₁₄N₃O₂⁺) is 220.1086. lgcstandards.com An HRMS instrument can measure this mass with high precision, confirming the identity of a peak observed in a chromatogram and distinguishing it from other isobaric (same nominal mass) compounds. rsc.orgnih.gov

The following table shows the key mass spectrometric data for N-nitrosocytisine.

Table 2: High-Resolution Mass Spectrometry Data for N-Nitrosocytisine| Compound | Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Product Ion (m/z) [M+H-NO]⁺ | Reference |

|---|---|---|---|---|---|

| N-Nitrosocytisine | C₁₁H₁₃N₃O₂ | [M+H]⁺ | 220.1086 | 190.1035 | nih.govlgcstandards.com |

| N-Nitroso Cytisine-d4 (Internal Standard) | C₁₁H₉D₄N₃O₂ | [M+H]⁺ | 224.1337 | 194.1286 | synzeal.com |

The choice of ionization technique is critical for efficiently converting the neutral N-nitrosocytisine molecule into a charged ion that can be analyzed by the mass spectrometer.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile compounds that are already in solution, making it ideal for LC-MS applications. nih.govplasmion.com It typically produces protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation. For N-nitrosocytisine, heated ESI (HESI) is often used to aid in desolvation and improve signal intensity. researchgate.netrsc.org Optimization involves adjusting parameters such as spray voltage, capillary temperature, and sheath and auxiliary gas flow rates to maximize the response for the m/z 220.1 ion. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds than ESI. plasmion.com In APCI, the sample is vaporized by a heated nebulizer, and a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions (e.g., proton transfer). vdoc.pubcapes.gov.br While ESI is generally the first choice for a compound like N-nitrosocytisine, APCI could be a viable alternative, particularly if the compound shows limited ESI efficiency or if a GC-MS method is being considered. vdoc.pub

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

Spectroscopic Characterization Beyond Routine Identification

The unambiguous identification and detailed structural elucidation of N-nitrosocytisine necessitate the application of sophisticated spectroscopic techniques that go beyond simple detection. These methods provide in-depth information about the molecule's three-dimensional structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and conformational analysis of complex molecules like N-nitrosocytisine. While specific NMR spectral data for N-nitrosocytisine is not extensively published in readily available literature, the principles of NMR analysis on related cytisine derivatives and heterocyclic compounds provide a clear framework for its characterization.

For instance, ¹H and ¹³C NMR analyses of N-acylcytisines have revealed that these molecules can exist in a cis-trans equilibrium in solution, with the C ring adopting both chair and boat conformations. datapdf.com This highlights the power of NMR to probe dynamic processes and conformational equilibria. In the case of N-nitrosocytisine, NMR would be crucial for:

Confirming the Tricyclic Structure: Establishing the connectivity of all atoms within the molecule.

Assigning Stereochemistry: Verifying the (1R, 9R) configuration of the stereogenic centers, which is critical to its identity. vulcanchem.com

Analyzing Conformation: Similar to its parent compound cytisine, which exists in a state of equilibrium between different conformations, N-nitrosocytisine's conformational preferences could be studied. datapdf.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the spatial proximity of protons, thereby elucidating the molecule's preferred three-dimensional shape in solution. vdoc.pub The introduction of the nitroso group is expected to influence the conformational dynamics of the parent cytisine structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of N-nitrosocytisine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For N-nitrosocytisine, key absorptions would be expected for:

N-N=O Group: The N-nitroso group is the defining feature. In general, N-nitrosamines exhibit characteristic stretching vibrations for the N-N and N=O bonds. pw.edu.pl

Amide C=O: The lactam carbonyl group within the pyridinone ring system would show a strong absorption band.

Aromatic C=C and C-H bonds: The unsaturated pyridinone ring would also have distinct signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. N-nitrosamines typically exhibit two characteristic absorption bands:

A high-intensity band in the UV region (around 230-250 nm) corresponding to a π → π* transition.

A lower-intensity band in the near-UV region (around 330-370 nm) attributed to an n → π* transition of the N-N=O group. pw.edu.pl

These spectroscopic techniques, when used in concert, provide a comprehensive fingerprint for the N-nitrosocytisine molecule, confirming the presence of key functional groups and providing insight into its electronic environment.

Quantitative Analytical Strategies for Research Samples

Accurate and reliable quantification of N-nitrosocytisine in research samples, such as in cytisine drug substance, is critical. synzeal.com This requires robust analytical methods, typically centered around liquid chromatography-mass spectrometry (LC-MS).

Method Validation Parameters: Sensitivity, Selectivity, and Reproducibility

The validation of any quantitative analytical method is essential to ensure its reliability. The key parameters for the analysis of nitrosamines like N-nitrosocytisine include:

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). For nitrosamine impurities, methods must be highly sensitive, often reaching levels in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, equivalent to picograms per milliliter (pg/mL). nih.gov For instance, a validated LC-MS/MS method for other nitrosamines achieved LOQs as low as 0.4 pg/mL. nih.gov

Selectivity: The method must be able to distinguish N-nitrosocytisine from other components in the sample matrix, including the parent compound, cytisine, and any other related impurities. wipo.int High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring for specific parent-to-product ion transitions. researchgate.net

Reproducibility: The method must produce consistent and reliable results over time and between different laboratories. nih.gov This is assessed by analyzing replicate samples on different days (inter-day precision) and within the same day (intra-day precision). For nitrosamine analysis, precision is typically expected to be within a relative standard deviation (RSD) of 15%. nih.gov

A well-validated method ensures that the determined quantity of N-nitrosocytisine is accurate and trustworthy for research and quality control purposes. mdpi.com

Utilization of Stable Isotope-Labeled Internal Standards for Accurate Quantification

The gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). bujnochem.comwaters.com For N-nitrosocytisine, a deuterated analog, N-Nitrosocytisine-d4, is available for this purpose. synzeal.com

The principle behind using a SIL-IS is that it is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). acanthusresearch.com

Key advantages of using a SIL-IS like N-Nitrosocytisine-d4 include:

Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. bujnochem.comwaters.com By calculating the ratio of the analyte signal to the SIL-IS signal, these effects are effectively nullified.

Correction for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is accounted for, as the SIL-IS is lost in the same proportion. nih.gov

The table below summarizes the properties of N-nitrosocytisine and its corresponding stable isotope-labeled internal standard.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Analysis |

| N-Nitrosocytisine | C₁₁H₁₃N₃O₂ | 219.24 | Analyte |

| N-Nitrosocytisine-d4 | C₁₁H₉D₄N₃O₂ | 223.27 | Internal Standard |

Data derived from publicly available chemical supplier information.

The use of N-Nitrosocytisine-d4 is a critical component of advanced analytical strategies, ensuring that quantitative data is robust, accurate, and reproducible, which is essential for regulatory compliance and research applications. synzeal.com

Mechanistic Investigations into N Nitrosocytisine Reactivity and Interactions

Chemical Transformations and Reaction Pathways

The reactivity of N-nitrosocytisine is dictated by the electronic properties of the N-nitroso group and the stereochemistry of the bridged ring structure. Its transformations are primarily characterized by reactions that cleave the N-N bond and by interactions at positions activated by the cytisine (B100878) scaffold.

Denitrosation, the removal of the nitroso group, is a fundamental reaction pathway for N-nitrosamines. This can occur through various mechanisms, including photolytic cleavage, acid-catalyzed denitrosation, or reductive processes. In chemical systems, the E-NO bond (where E is nitrogen) of N-organonitroso compounds can be cleaved through reduction. For instance, studies on related compounds have shown that electron-rich nickel(I) complexes can reductively cleave the N-NO bond in N-organonitroso species, yielding a nickel nitrosyl product and the corresponding secondary amine. nih.gov This type of reaction highlights the susceptibility of the N-N bond to cleavage by reducing agents.

In biological model systems, enzymatic denitrosation can also occur, potentially catalyzed by cytochrome P450 or other reductases. This process would involve the reduction of the nitroso group to regenerate the parent amine, cytisine, and release a nitric oxide radical or related species.

N-nitrosocytisine exhibits reactivity towards both electrophilic and nucleophilic species. The parent cytisine ring contains an α,β-unsaturated carbonyl system, making it subject to various substitution and addition reactions. The introduction of the N-nitroso group modifies this reactivity but also provides a new reaction center.

Research has demonstrated the reactivity of N-nitrosocytisine with electrophiles. datapdf.comvdoc.pub For example, when N-nitrosocytisine is treated with N-bromosuccinimide (NBS), electrophilic aromatic substitution occurs on the pyridone ring, yielding brominated derivatives. datapdf.com Similarly, reaction with iodine in the presence of silver trifluoroacetate (B77799) results in the formation of N-nitroso-3-iodocytisine. vdoc.pub These reactions show that the pyridone ring remains susceptible to electrophilic attack despite the presence of the nitroso group. N-nitrosocytisine has also been utilized in palladium-mediated coupling reactions, demonstrating its utility as a scaffold in synthetic chemistry. vdoc.pub

While direct studies on its reactions with nucleophiles are limited, the metabolic activation of N-nitrosocytisine (see Section 5.2.3) generates potent electrophilic intermediates that readily react with cellular nucleophiles like water, DNA, and proteins.

| Reagent | Reaction Type | Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Electrophilic Substitution | Brominated N-nitrosocytisine derivatives | datapdf.com |

| Iodine / CF₃CO₂Ag | Electrophilic Substitution | N-nitroso-3-iodocytisine | vdoc.pub |

| Organotin Reagents / Pd Catalyst | Cross-Coupling | Alkylated/Vinylated derivatives | vdoc.pub |

Denitrosation and Reductive Cleavage Reactions

Molecular Interactions with Biological Substrates in Model Systems (focus on chemical mechanisms, not biological outcomes)

In vitro studies and analogies with other well-researched N-nitrosamines provide a framework for understanding how N-nitrosocytisine interacts with biological molecules. The key to its reactivity is metabolic activation, which transforms the relatively stable parent molecule into highly reactive electrophiles.

The formation of covalent adducts with nucleic acids is a critical interaction for N-nitrosamines. While direct experimental data for N-nitrosocytisine is not extensively published, the mechanism can be inferred from analogous tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN). nih.govnih.gov

The process begins with enzymatic hydroxylation at a carbon atom adjacent (alpha) to the nitroso group (see Section 5.2.3). This creates an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes, leading to the formation of a highly reactive diazonium ion. This ion is a powerful electrophile that can attack nucleophilic centers on DNA and RNA bases. The primary targets are the N7 and O⁶ positions of guanine, as well as other sites on adenine (B156593) and other bases. This covalent attachment of a part of the N-nitrosocytisine molecule to the nucleic acid is known as adduct formation. These adducts disrupt the normal structure and function of DNA and RNA.

The metabolic activation of N-nitrosocytisine necessitates its interaction with enzymes. The primary enzymes involved in the activation of nitrosamines are from the cytochrome P450 (CYP) superfamily, particularly isoforms like CYP2A13 in humans. mdpi.com N-nitrosocytisine acts as a substrate, binding to the active site of these enzymes. This binding is a specific molecular interaction governed by the shape and electronic properties of both the substrate and the enzyme's active site.

Upon binding, the enzyme catalyzes the hydroxylation of the nitrosamine (B1359907). mdpi.com This is an example of catalytic modulation, where the enzyme chemically modifies the compound, initiating its transformation into a reactive species. Beyond the activating enzymes, the reactive intermediates generated from N-nitrosocytisine can also form adducts with proteins. For example, studies with the related nitrosamine NNK have shown the formation of adducts with hemoglobin. mdpi.com This occurs via the same electrophilic intermediates that react with DNA, which attack nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins.

Alpha-hydroxylation is the principal metabolic activation pathway for carcinogenic nitrosamines and is considered the initiating step for the interactions described above. mdpi.comnih.gov This reaction is catalyzed by cytochrome P450 enzymes in in vitro systems using, for example, liver microsomes. nih.gov

For N-nitrosocytisine, there are two potential sites for α-hydroxylation on the carbons immediately adjacent to the N-nitroso group.

Proposed Alpha-Hydroxylation Pathway for N-Nitrosocytisine

| Step | Description | Intermediates | Final Products (before adduct formation) | Reference |

|---|---|---|---|---|

| 1. Binding | N-nitrosocytisine binds to the active site of a Cytochrome P450 enzyme. | Enzyme-Substrate Complex | - | mdpi.com |

| 2. Hydroxylation | The enzyme introduces a hydroxyl (-OH) group onto a carbon alpha to the nitroso group. | α-Hydroxynitrosocytisine | - | mdpi.comnih.gov |

| 3. Decomposition | The α-hydroxynitrosamine is unstable and spontaneously decomposes, cleaving C-N and N-N bonds. | - | An aldehyde and a diazonium ion | mdpi.comnih.gov |

| 4. Reaction | The highly electrophilic diazonium ion reacts with available nucleophiles (water, DNA, protein). | Diazonium Ion | Hydrolysis products, DNA adducts, Protein adducts | nih.govmdpi.com |

This enzymatic process transforms the chemically stable N-nitrosocytisine into a potent alkylating agent, which is the ultimate species responsible for forming covalent bonds with biological macromolecules in model systems. The evolution of molecular nitrogen has been used in some in vitro systems to quantify the extent of metabolism via the alpha-hydroxylation pathway for other nitrosamines. nih.govnih.gov

Computational and Theoretical Chemistry Approaches to N Nitrosocytisine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For N-nitrosocytisine, these calculations can elucidate the distribution of electrons, identify the most reactive sites, and map out the energy changes that occur during chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of nitrogen-containing compounds. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. DFT calculations can be used to approximate Gibbs energies of formation and to analyze the energetics of a reaction pathway, including the identification of transition states. nih.gov

For a reaction to proceed, reactants must overcome an energy barrier, the peak of which is the transition state. DFT can model the geometry of this transient species and calculate its energy. This information is crucial for determining the reaction rate and understanding the mechanism. For instance, the 8-endo cyclization of related N-alkenyl-substituted radicals has been investigated using DFT calculations at the B3LYP/6-31G* level, which revealed the relative stabilities of different transition structures. vdoc.pub Similarly, DFT has been used to study the iodination reaction of N-nitrosocytisine, which proceeds via a palladium-mediated coupling, demonstrating its utility in predicting the outcomes of complex organic reactions. vdoc.pub

A related concept, Natural Resonance Theory (NRT), can be applied to analyze the transition state. wisc.edu NRT describes the reaction as a resonance hybrid of reactant and product bonding patterns. The "natural transition state" is defined as the point where the resonance weightings of the reactant and product forms are equal, a criterion that can identify the transition point even in barrierless reactions. wisc.edu This approach provides a continuous and physically intuitive picture of the bond rearrangements that occur during a chemical transformation. wisc.edu

However, it is noted that standard DFT functionals can struggle with the accurate description of gas-phase molecules containing multiple bonds, such as those with nitrogen-nitrogen and nitrogen-oxygen bonds, which may require correction schemes for improved accuracy. nih.gov

Ab initio (from first principles) calculations are another class of quantum chemical methods that are crucial for understanding fundamental molecular properties. These methods have been applied to cytisine (B100878), the parent compound of N-nitrosocytisine, to determine its preferred site of protonation. mdpi.comresearchgate.net For cytisine, which has three potential protonation sites (the carbonyl oxygen, the pyridone nitrogen, and the piperidine (B6355638) nitrogen), ab initio calculations show that the preferred site depends on the environment. mdpi.comdatapdf.com In the gas phase, the carbonyl oxygen is the most likely site of protonation. mdpi.comdatapdf.com However, in an aqueous solution, the piperidine nitrogen becomes the most basic site. mdpi.comdatapdf.com

For N-nitroso compounds, the nitroso group introduces additional potential protonation sites. Studies on the related compound N-nitrosopiperidine using CASPT2, MP2, and DFT methods have shown that the solvent plays a critical role. nih.gov In protic solvents, protonation is predicted to occur at the oxygen atom of the nitroso group, whereas in aprotic solvents, the proton is more likely to bind to the amine nitrogen. nih.gov This suggests that for N-nitrosocytisine, a similar solvent-dependent equilibrium between O-protonated and N-protonated species is likely.

Ab initio methods, alongside DFT, are also used to explore the conformational landscapes of molecules. For cytisine, calculations have been used to compare the energies of different conformers, such as the endo-H and exo-H forms, revealing that their relative stability is quite close. datapdf.com This type of analysis is essential for understanding the flexibility of the molecule's ring system.

Density Functional Theory (DFT) Applications to Reaction Energetics and Transition State Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon quantum calculations to explore the behavior of molecules over time, including their conformational flexibility and how their structures relate to their spectroscopic properties.

The three-dimensional structure of N-nitrosocytisine is complex due to its bridged, multi-ring system. Conformational analysis of the parent compound, cytisine, using both computational methods and experimental data (NMR spectroscopy), indicates that its six-membered C ring can exist in both chair and boat conformations. datapdf.com For N-acylcytisines, a cis-trans equilibrium has been suggested. datapdf.com The bridged diazocine system in a related compound has been shown to assume a flattened chair-chair conformation in the solid state. vdoc.pub

The introduction of the N-nitroso group adds another layer of complexity. Theoretical studies on other N-nitroso compounds have investigated the potential for tautomerism. sapub.org For example, an N-nitroso N-thionitrosamine was shown to exist in plausible tautomeric forms, including a more stable N-nitroso tautomer and less stable hydroxy diazene (B1210634) and mercapto diazene tautomers. sapub.org This suggests that N-nitrosocytisine could potentially exhibit tautomerism, although specific studies on this aspect are not available. The stability of different tautomers and conformers is influenced by factors like resonance and intramolecular hydrogen bonding. sapub.org

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations have been successfully used to compute the vibrational frequencies for the parent compound cytisine, which show good agreement with experimental IR and Raman spectra. datapdf.com This allows for the confident assignment of specific vibrational modes to observed spectral bands.

This predictive capability extends to other spectroscopic methods. For a series of 2-nitroimidazole-based compounds, DFT has been used to calculate a full suite of spectroscopic properties, including IR, Raman, and NMR (shielding tensors and spin-spin coupling constants) data. mdpi.com The results indicate that the core chemical moiety (in that case, 2-nitroimidazole) largely determines the spectroscopic properties of its derivatives. mdpi.com This principle suggests that the known spectra of cytisine can serve as a strong baseline for interpreting the predicted spectra of N-nitrosocytisine, with observable differences arising from the electronic influence of the nitroso group. Modern machine learning techniques are also emerging as a method for the rapid and accurate prediction of NMR chemical shifts, sometimes exceeding the accuracy of DFT calculations while being significantly faster. nih.gov

Table 1: Predicted Spectroscopic Data via Computational Methods

| Spectroscopic Method | Predicted Properties | Relevant Computational Technique |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies, mode assignments | DFT (Harmonic and Anharmonic) |

| Raman Spectroscopy | Vibrational frequencies, mode assignments | DFT (Harmonic and Anharmonic) |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts, shielding tensors, spin-spin coupling constants | DFT, Machine Learning |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions, excited states | Time-Dependent DFT (TD-DFT) |

Conformational Analysis, Tautomerism, and Configurational Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties. While QSAR is most famously used for predicting biological activity (a topic excluded here), the same principles apply in QSPR for predicting physicochemical properties relevant to research and development.

For N-nitrosocytisine, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention times. The process involves calculating a set of numerical values, or "molecular descriptors," that encode structural, electronic, and topological features of the molecule. These descriptors could include molecular weight, surface area, dipole moment, and quantum chemical parameters like orbital energies (HOMO/LUMO).

Once a dataset of compounds with known properties is established, statistical methods like Partial Least Squares (PLS) are used to build a mathematical model. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses calculated steric and electrostatic fields around the aligned molecules to build a predictive model. researchgate.net While no specific QSPR studies focused on the physicochemical properties of N-nitrosocytisine are available in the searched literature, this approach represents a viable avenue for future research. Such models could accelerate the characterization of new derivatives by predicting their properties without the need for extensive experimental synthesis and measurement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.